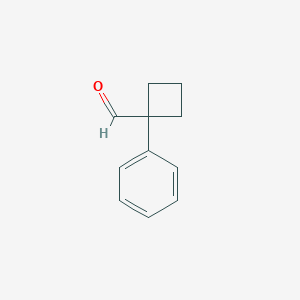

1-phenylcyclobutanecarbaldehyde

概要

説明

1-phenylcyclobutanecarbaldehyde is an organic compound with the molecular formula C11H12O It features a cyclobutane ring substituted with a phenyl group and an aldehyde functional group

準備方法

Synthetic Routes and Reaction Conditions: 1-phenylcyclobutanecarbaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with phenyl halides. This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions: 1-phenylcyclobutanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 1-Phenyl-cyclobutanecarboxylic acid.

Reduction: 1-Phenyl-cyclobutanemethanol.

Substitution: Various substituted phenyl derivatives, depending on the specific reaction conditions.

科学的研究の応用

Organic Synthesis

1-Phenylcyclobutanecarbaldehyde serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, making it valuable for the synthesis of more complex organic compounds.

Key Reactions:

- Wittig Reaction : This compound can participate in Wittig reactions to form alkenes, which are crucial in synthesizing various organic compounds .

- Ring Contraction : The compound can also be involved in ring contraction reactions, allowing for the formation of cyclopropane derivatives, which have significant implications in drug design and development .

Medicinal Chemistry

The structural features of this compound make it an interesting candidate for medicinal chemistry applications. Its derivatives have been explored for their potential pharmacological activities.

Pharmacological Properties:

- Anticancer Activity : Compounds derived from this compound have shown promise in anticancer studies. For instance, modifications to the cyclobutane ring can enhance bioactivity against various cancer cell lines .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities, making them potential candidates for new antibiotics .

Case Study 1: Synthesis of Indolyl Cyclobutanones

In a recent study, researchers synthesized indolyl cyclobutanones using this compound as a precursor. The reaction involved a one-pot process that yielded high conversions and demonstrated the compound's utility in creating biologically relevant structures .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Indolyl Cyclobutanones | 89-96 | High yields with diverse indole substrates |

Case Study 2: Anticancer Activity Assessment

A series of derivatives based on this compound were tested for anticancer activity against human cancer cell lines. The study reported varying degrees of cytotoxicity, indicating that structural modifications could enhance therapeutic efficacy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 12 | MCF-7 (Breast Cancer) |

| Derivative B | 8 | HeLa (Cervical Cancer) |

作用機序

The mechanism by which 1-phenylcyclobutanecarbaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.

類似化合物との比較

1-phenylcyclobutanecarbaldehyde can be compared with other cyclobutane-containing compounds, such as:

Cyclobutanecarbaldehyde: Lacks the phenyl group, making it less sterically hindered and potentially more reactive in certain reactions.

1-Phenyl-cyclobutanemethanol: Contains a primary alcohol group instead of an aldehyde, leading to different reactivity and applications.

1-Phenyl-cyclobutanecarboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the aldehyde group.

The presence of the phenyl group in this compound imparts unique properties, such as increased stability and potential for electrophilic aromatic substitution reactions, distinguishing it from other similar compounds.

生物活性

1-Phenylcyclobutanecarbaldehyde (C₁₁H₁₂O) is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and an aldehyde functional group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features. While research on its biological activity is still limited, preliminary studies suggest potential antimicrobial and anticancer properties, similar to other compounds with analogous structures.

This compound has a molecular weight of 160.22 g/mol. The presence of the cyclobutane ring contributes to its distinct chemical reactivity, particularly involving the aldehyde group, which is known for its versatility in organic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.22 g/mol |

| Structure | Cyclobutane + Aldehyde |

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties. However, specific studies directly assessing the antimicrobial efficacy of this compound are still needed to confirm these effects.

Anticancer Potential

Initial investigations into the anticancer potential of compounds related to this compound indicate that they may influence cellular processes associated with cancer cell proliferation. The aldehyde functionality is known to interact with biological molecules, potentially affecting enzyme activity and gene expression . Further research is essential to elucidate the mechanisms through which this compound may exert anticancer effects.

Currently, the specific mechanism of action for this compound remains poorly understood. The identification of target proteins and pathways is crucial for drug discovery and development. Potential interactions may involve:

- Binding to Proteins : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function.

- Influencing Biochemical Pathways : The compound may modulate signaling pathways involved in cell growth and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME). As research progresses, these parameters will need to be defined through experimental studies.

特性

IUPAC Name |

1-phenylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCECDJPMXUAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481310 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-83-6 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。